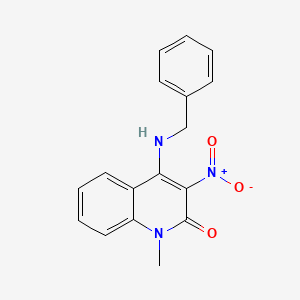![molecular formula C14H22Cl3NO2 B5020486 N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5020486.png)
N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride, commonly known as Dexmedetomidine, is a potent and highly selective α2-adrenergic agonist. It is used as a sedative, analgesic, and anesthetic agent in critical care settings. Dexmedetomidine has gained immense popularity in recent years due to its unique pharmacological properties, which make it an ideal choice for the management of critically ill patients.
作用機序
Dexmedetomidine exerts its pharmacological effects by selectively activating α2-adrenergic receptors in the central nervous system. This results in decreased sympathetic activity, leading to sedation, analgesia, and anxiolysis. Dexmedetomidine also has an effect on the locus coeruleus, which is responsible for the regulation of sleep and wakefulness.
Biochemical and Physiological Effects
Dexmedetomidine has been shown to have several biochemical and physiological effects. It decreases sympathetic activity, leading to a decrease in heart rate and blood pressure. It also decreases the release of norepinephrine and other neurotransmitters, leading to sedation and analgesia. Dexmedetomidine has been found to have anti-inflammatory effects and can reduce oxidative stress, making it a potential therapeutic agent for the treatment of inflammatory disorders.
実験室実験の利点と制限
Dexmedetomidine has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it easy to control. It also has minimal respiratory depression, making it a safer choice compared to other sedative agents. However, Dexmedetomidine has some limitations, including the potential for bradycardia and hypotension, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on Dexmedetomidine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Another area of interest is its potential use in the management of pain, particularly in patients with chronic pain. Additionally, there is ongoing research on the use of Dexmedetomidine in combination with other agents to enhance its therapeutic effects. Finally, there is interest in developing new formulations of Dexmedetomidine that may allow for more targeted delivery and improved efficacy.
Conclusion
In conclusion, Dexmedetomidine is a potent and highly selective α2-adrenergic agonist that has gained popularity in recent years due to its unique pharmacological properties. It is commonly used as a sedative, analgesic, and anesthetic agent in critical care settings. Dexmedetomidine has several potential applications in clinical medicine and laboratory research, and ongoing research is focused on exploring its potential therapeutic benefits in various settings.
合成法
The synthesis of Dexmedetomidine involves the reaction of 4-(2,5-dichlorophenoxy)-N,N-diethylbenzenamine with 2-bromoethanol in the presence of a base, followed by the reaction of the resulting product with 2-methyl-2-propanamine. The final product, Dexmedetomidine, is obtained as a hydrochloride salt by treating it with hydrochloric acid.
科学的研究の応用
Dexmedetomidine has been extensively studied for its potential use in various clinical settings. It is commonly used as a sedative and analgesic agent in critically ill patients, including those in the intensive care unit (ICU) and those undergoing mechanical ventilation. Dexmedetomidine has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.ClH/c1-14(2,3)17-6-7-18-8-9-19-13-10-11(15)4-5-12(13)16;/h4-5,10,17H,6-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWTVNHNEOCMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5020410.png)
![N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5020427.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5020433.png)

![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020438.png)
![ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5020446.png)
![N-(4-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5020454.png)
![1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5020461.png)
![ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5020468.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5020475.png)
![N-(2,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5020479.png)
![N-[4-methyl-5-(1-piperidinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5020489.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5020497.png)
![5-imino-6-(3-nitrobenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5020507.png)